AhR agonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

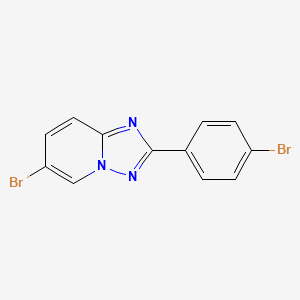

6-bromo-2-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br2N3/c13-9-3-1-8(2-4-9)12-15-11-6-5-10(14)7-17(11)16-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METAKUVFAGUKGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C=C(C=CC3=N2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br2N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.01 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Transcriptional Landscape of Aryl Hydrocarbon Receptor Agonist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that orchestrates a complex network of gene expression changes in response to a diverse array of chemical compounds. As a critical regulator of cellular processes ranging from xenobiotic metabolism to immune responses, the identification of specific target genes for novel AhR agonists is paramount in drug development and toxicology. This technical guide provides an in-depth analysis of the target genes of a representative potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which for the purposes of this document will be referred to as "AhR agonist 2." We present quantitative gene expression data, detailed experimental methodologies, and visual representations of the core signaling pathways.

Core Signaling Pathway of this compound

Upon cellular entry, this compound binds to the cytosolic AhR, which is complexed with chaperone proteins such as heat shock protein 90 (HSP90).[1] This binding event triggers a conformational change, leading to the translocation of the AhR-agonist complex into the nucleus. Within the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT).[1] This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin response elements (DREs) located in the regulatory regions of target genes, thereby modulating their transcription.[1][2]

Target Gene Expression Profile of this compound

The activation of the AhR signaling pathway by this compound results in the differential expression of a wide range of target genes. The most well-characterized of these are involved in xenobiotic metabolism. However, AhR activation also influences genes related to cell cycle control, apoptosis, and immune regulation.[1]

Quantitative Gene Expression Data

The following tables summarize the quantitative changes in the expression of key AhR target genes in response to treatment with TCDD ("this compound") across various human cell lines.

Table 1: Upregulation of CYP1 Family Genes in Human Cells

| Gene | Cell Type | TCDD Concentration | Exposure Time | Fold Change | Reference |

| CYP1A1 | Human Granulosa (KGN) Cells | 10 nM | 3 hours | 11 | |

| CYP1A1 | Human Granulosa (KGN) Cells | 10 nM | 72 hours | 7 | |

| CYP1B1 | Human Granulosa (KGN) Cells | 10 nM | 3 hours | ~4 | |

| CYP1B1 | Human Granulosa (KGN) Cells | 10 nM | 72 hours | 7 | |

| CYP1A1 | Human Endometrial Explants | 10 nM | 24 hours | Significant Increase | |

| CYP1B1 | Human Endometrial Explants | 10 nM | 24 hours | Significant Increase | |

| CYP1A2 | Primary Human Hepatocytes | - | - | Preferentially Induced |

Table 2: Regulation of Other AhR Target Genes in Human Cells

| Gene | Regulation | Cell Type | TCDD Concentration | Exposure Time | Fold Change | Reference |

| TIPARP | Upregulated | Human Embryonic Stem Cells | 10 nM | - | 2.27 | |

| AHRR | Upregulated | Human B Cells | 30 nM | 24 hours | >1.5 | |

| SERPINB2 | Upregulated | Human B Cells | 30 nM | 24 hours | >1.5 | |

| FOSB | Upregulated | Human B Cells | 30 nM | 24 hours | >1.5 | |

| LCK | Downregulated | Human B Cells | 30 nM | 24 hours | <-1.5 |

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide, focusing on the analysis of this compound target gene expression.

Cell Culture and Treatment

-

Cell Lines: Human granulosa-like tumor cells (KGN), primary human B cells, and human embryonic stem cells are common models.

-

Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment with this compound (TCDD):

-

A stock solution of TCDD is prepared in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Cells are treated with the desired concentration of TCDD (e.g., 10 nM or 30 nM) or with the vehicle (DMSO) as a control.

-

The duration of treatment can vary depending on the experimental design, ranging from a few hours to several days.

-

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.

-

RNA Quantification and Quality Control: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., Nanodrop). RNA integrity can be assessed using a bioanalyzer.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qRT-PCR:

-

The expression of target genes is quantified by qRT-PCR using a sequence detection system (e.g., ABI Prism 7900).

-

Specific primers and probes for the target genes (e.g., CYP1A1, CYP1B1, AHRR) and a housekeeping gene (e.g., 18S ribosomal RNA, GAPDH, ACTB) are used.

-

The relative gene expression is calculated using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

-

RNA Sequencing (RNA-Seq)

For a global, unbiased assessment of gene expression changes, RNA-Seq is the preferred method.

-

Library Preparation: Following RNA isolation and quality control, RNA-Seq libraries are prepared using a commercial kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.

-

Data Analysis:

-

The raw sequencing reads are processed to remove low-quality reads and adapters.

-

The cleaned reads are aligned to a reference genome.

-

Gene expression is quantified by counting the number of reads that map to each gene.

-

Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to this compound treatment. Genes are often considered differentially expressed if the absolute fold-change is ≥ 1.5 and the posterior probability of equivalent expression is high (e.g., P1(t) ≥ 0.8).

-

Conclusion

The activation of the aryl hydrocarbon receptor by potent agonists like "this compound" (represented by TCDD) initiates a cascade of transcriptional events, leading to the altered expression of a diverse set of genes. The well-established induction of xenobiotic-metabolizing enzymes, particularly CYP1A1 and CYP1B1, serves as a reliable biomarker of AhR activation. However, the influence of AhR extends beyond metabolism to encompass critical cellular functions. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the specific target genes of novel AhR agonists and to elucidate their biological and toxicological profiles. A thorough understanding of these molecular interactions is essential for the development of safe and effective therapeutics that target the AhR pathway.

References

- 1. Comparative Analysis of TCDD-Induced AhR-Mediated Gene Expression in Human, Mouse and Rat Primary B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) on the transcriptome of aryl hydrocarbon receptor (AhR) knock-down porcine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

"AhR agonist 2" binding affinity to AhR

An In-depth Technical Guide to the Binding Affinity of Agonists to the Aryl Hydrocarbon Receptor (AhR)

Introduction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins. It plays a crucial role in regulating the expression of a diverse array of genes, including those involved in xenobiotic metabolism, immune responses, and cell cycle control. The binding of an agonist to the AhR is the initiating step in a complex signaling cascade that culminates in the modulation of target gene expression.

This guide provides a comprehensive overview of the binding affinity of agonists to the AhR, with a focus on well-characterized compounds. Given the generic nature of the term "AhR agonist 2," this document will focus on the canonical and highly potent AhR agonist, 2,3,7,8-tetrachlorodibenzodioxin (TCDD), and other representative agonists to provide a thorough and comparative analysis. We will delve into quantitative binding data, detailed experimental protocols for assessing binding affinity, and the underlying signaling pathways.

AhR Agonist Binding Affinity Data

The binding affinity of a ligand to a receptor is a measure of the strength of the interaction between them. It is typically quantified using parameters such as the dissociation constant (Kd), the inhibition constant (Ki), the half-maximal effective concentration (EC50), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters generally indicates a higher binding affinity.

The following table summarizes the binding affinity data for several well-studied AhR agonists.

| Agonist | Receptor Source | Assay Type | Parameter | Value (nM) |

| 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) | C57BL/6 Mouse Liver Cytosol | Radioligand Binding Assay | Kd | 0.2 - 1.0 |

| Human Recombinant AhR | Competitive Binding Assay | Ki | 0.1 - 0.5 | |

| Hepa-1c1c7 Cells | Reporter Gene Assay | EC50 | 0.1 - 1.0 | |

| Indolo[3,2-b]carbazole (ICZ) | C57BL/6 Mouse Liver Cytosol | Competitive Binding Assay | Ki | 0.1 - 0.7 |

| Human Recombinant AhR | Competitive Binding Assay | Ki | 0.5 - 2.0 | |

| HepG2 Cells | Reporter Gene Assay | EC50 | 1.0 - 10 | |

| Benzo[a]pyrene (B[a]P) | Sprague-Dawley Rat Liver Cytosol | Competitive Binding Assay | Ki | 1.0 - 10 |

| Human Recombinant AhR | Competitive Binding Assay | Ki | 5.0 - 20 | |

| H4IIE Cells | Reporter Gene Assay | EC50 | 10 - 100 | |

| 6-Formylindolo[3,2-b]carbazole (FICZ) | Mouse Recombinant AhR | Radioligand Binding Assay | Kd | 0.07 |

| Human Recombinant AhR | Competitive Binding Assay | Ki | 0.1 - 1.0 | |

| MCF-7 Cells | Reporter Gene Assay | EC50 | 0.1 - 1.0 |

Experimental Protocols

The determination of AhR binding affinity relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the interaction between a radiolabeled ligand (e.g., [³H]TCDD) and the AhR.

-

Materials:

-

Radiolabeled AhR agonist (e.g., [³H]TCDD)

-

Unlabeled AhR agonist (for competition)

-

Cytosolic extract containing AhR or purified recombinant AhR

-

Binding buffer (e.g., 25 mM MOPS, 1 mM EDTA, 10% glycerol, pH 7.5)

-

Dextran-coated charcoal (DCC) or hydroxylapatite (HAP)

-

Scintillation fluid and vials

-

-

Procedure:

-

Prepare serial dilutions of the unlabeled agonist.

-

In a series of tubes, incubate a constant concentration of the radiolabeled ligand with the AhR preparation in the binding buffer.

-

Add the varying concentrations of the unlabeled agonist to the respective tubes. Include a tube with no unlabeled agonist (total binding) and a tube with a large excess of unlabeled agonist (non-specific binding).

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-24 hours).

-

Separate the bound from the free radioligand. This can be achieved by adding DCC, which adsorbs the free ligand, followed by centrifugation. Alternatively, HAP can be used to bind the AhR-ligand complex.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

-

Competitive Binding Assay

This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the AhR.

-

Materials:

-

Same as for the radioligand binding assay, with the addition of the test compound.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

Incubate a constant concentration of the radiolabeled ligand and the AhR preparation with the varying concentrations of the test compound.

-

Follow the incubation and separation steps as described in the radioligand binding assay.

-

Measure the radioactivity of the bound fraction.

-

Plot the percentage of specific binding of the radiolabeled ligand as a function of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Cell-Based Reporter Gene Assay

This assay measures the functional consequence of AhR activation, which is the induction of a reporter gene under the control of an AhR-responsive element.

-

Materials:

-

A cell line that expresses the AhR (e.g., Hepa-1c1c7, HepG2).

-

A reporter plasmid containing a reporter gene (e.g., luciferase, β-galactosidase) downstream of a promoter with Dioxin Response Elements (DREs).

-

Cell culture medium and reagents.

-

Test compound.

-

Reagents for the reporter gene assay (e.g., luciferase substrate).

-

-

Procedure:

-

Transfect the cells with the reporter plasmid. Stable cell lines expressing the reporter construct are often used.

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of the test compound. Include a vehicle control.

-

Incubate the cells for a specific period (e.g., 18-24 hours) to allow for AhR activation and reporter gene expression.

-

Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's instructions.

-

Plot the reporter gene activity as a function of the test compound concentration.

-

Determine the EC50 value, which is the concentration of the test compound that produces 50% of the maximal response.

-

Visualizations

AhR Signaling Pathway

Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Workflow for Determining AhR Binding Affinity

Caption: Workflow for determining the binding affinity of agonists to the AhR.

Conclusion

The binding of an agonist to the Aryl Hydrocarbon Receptor is a critical event that initiates a cascade of molecular events leading to changes in gene expression. The affinity of this binding is a key determinant of the potency of an agonist. This guide has provided a detailed overview of the binding affinities of representative AhR agonists, the experimental protocols used to determine these affinities, and the signaling pathway that is activated. The provided information serves as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development who are investigating the interactions of compounds with the AhR.

An In-depth Technical Guide on the Structure-Activity Relationship of Aryl Hydrocarbon Receptor (AhR) Agonists

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has emerged as a critical regulator of a wide array of physiological and pathological processes.[1][2] Initially recognized for its role in mediating the toxic effects of environmental pollutants like dioxins, the AhR is now understood to be a key player in immunity, inflammation, metabolism, and cancer.[1][2] This has positioned the AhR as a promising therapeutic target for a variety of diseases, including autoimmune disorders and cancer.[3]

The activation of AhR is triggered by the binding of a diverse range of small molecules, known as agonists. Understanding the structure-activity relationship (SAR) of these agonists is paramount for the rational design of novel therapeutics with improved potency, selectivity, and safety profiles. This guide provides a comprehensive overview of the SAR of AhR agonists, with a particular focus on the well-characterized endogenous agonist 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) as a case study. We will delve into the structural determinants of AhR activation, present quantitative data for key agonists, detail relevant experimental protocols, and visualize the intricate signaling pathways and experimental workflows.

AhR Signaling Pathways

The biological effects of AhR activation are mediated through two primary signaling pathways: the canonical (DRE-dependent) and non-canonical (DRE-independent) pathways.

Canonical AhR Signaling Pathway

In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (HSP90), AhR-interacting protein (AIP, also known as XAP2), and p23. Upon binding to an agonist, the AhR undergoes a conformational change, leading to its translocation into the nucleus. Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. Key target genes of the canonical pathway include cytochrome P450 enzymes such as CYP1A1, CYP1A2, and CYP1B1, which are involved in xenobiotic metabolism.

Non-Canonical AhR Signaling Pathways

In addition to the classical DRE-driven mechanism, the AhR can exert its effects through several non-canonical pathways that do not require DRE binding. These pathways often involve protein-protein interactions with other signaling molecules. For instance, the activated AhR can interact with other transcription factors, such as NF-κB (RelA and RelB) and the estrogen receptor (ER), to modulate their activity and the expression of their respective target genes. The AhR can also influence cellular processes through interactions with kinases like Src, leading to the activation of downstream signaling cascades such as the MAPK/ERK pathway. These non-canonical pathways contribute to the diverse immunomodulatory and physiological functions of the AhR.

Structure-Activity Relationship (SAR) of AhR Agonists

The AhR is known for its promiscuous ligand-binding pocket, which can accommodate a wide variety of structurally diverse compounds. However, certain structural features are generally associated with potent AhR agonism.

General SAR Principles

-

Planarity and Aromaticity: Many potent AhR agonists are planar, aromatic molecules. The planarity allows the ligand to fit into the relatively flat, hydrophobic binding pocket of the AhR.

-

Hydrophobicity: The ligand-binding pocket of the AhR is predominantly hydrophobic, favoring the binding of lipophilic molecules.

-

Hydrogen Bonding: Specific hydrogen bond interactions between the ligand and amino acid residues in the binding pocket can significantly contribute to binding affinity and agonist activity.

SAR of ITE and its Analogs

ITE is a potent endogenous AhR agonist that has garnered significant interest due to its non-toxic profile and immunomodulatory properties. SAR studies on ITE and its analogs have provided valuable insights into the molecular interactions required for AhR activation.

Docking and mutagenesis studies have identified key amino acid residues within the AhR ligand-binding pocket that are crucial for the activity of ITE. Specifically, His285 and Tyr316 have been shown to be important for ligand-dependent receptor activation. The indole moiety of ITE is a critical pharmacophore, with modifications to this group often leading to a significant loss of activity. The thiazole-4-carboxylic acid methyl ester group also plays a crucial role in orienting the molecule within the binding pocket and forming key interactions.

Quantitative SAR Data

The following table summarizes the activity of various AhR agonists, providing a quantitative basis for comparing their potencies.

| Compound | Class | EC50 | Kd | Notes |

| TCDD | Halogenated Aromatic Hydrocarbon | ~0.1 nM | 39 ± 20 nM | Prototypical high-affinity AhR agonist. |

| ITE | Endogenous Tryptophan Metabolite | ~20 nM | 6.5 nM | Potent endogenous agonist with a favorable safety profile. |

| FICZ | Endogenous Tryptophan Metabolite | ~79 ± 36 nM (Kd) | - | High-affinity endogenous agonist, but can be unstable. |

| Indirubin | Endogenous Tryptophan Metabolite | ~0.2 nM (in yeast) | - | Potent endogenous agonist. |

| Benzo[a]pyrene | Polycyclic Aromatic Hydrocarbon | 3-4 orders of magnitude less potent than TCDD | - | A well-studied environmental AhR agonist. |

| 3-Methylcholanthrene | Polycyclic Aromatic Hydrocarbon | 3-4 orders of magnitude less potent than TCDD | - | Another classic PAH agonist. |

| Flavone | Flavonoid | - | - | Parent compound of a class of phytochemicals with AhR activity. |

| Quercetin | Flavonoid | - | - | Can act as both an agonist and antagonist depending on the cellular context. |

EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum. Kd (dissociation constant) represents the concentration of ligand at which half of the receptors are occupied at equilibrium.

Experimental Protocols

Several in vitro assays are commonly employed to identify and characterize AhR agonists. These assays typically measure the ability of a compound to induce AhR-dependent gene expression or to directly bind to the receptor.

AhR-Responsive Reporter Gene Assay

This is a widely used cell-based assay for high-throughput screening of AhR activators. The assay utilizes a recombinant cell line that has been stably transfected with a reporter gene (e.g., firefly luciferase or enhanced green fluorescent protein) under the control of a DRE-containing promoter. The induction of reporter gene expression is directly proportional to the AhR agonist activity of the test compound.

Protocol Outline:

-

Cell Culture and Plating:

-

Culture AhR-responsive reporter cells (e.g., human hepatoma HepG2 cells) in appropriate growth medium.

-

Plate the cells in a 96-well plate and allow them to attach and grow for 4-6 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and a reference agonist (e.g., TCDD or ITE).

-

Remove the growth medium from the cells and add the compound dilutions.

-

Incubate the plate for 22-24 hours to allow for gene expression.

-

-

Luciferase Activity Measurement:

-

Remove the treatment media and lyse the cells.

-

Add a luciferase detection reagent to the cell lysate.

-

Measure the luminescence using a plate-reading luminometer. The intensity of light emission is reported in Relative Light Units (RLUs).

-

-

Data Analysis:

-

Plot the RLU values against the compound concentrations to generate dose-response curves.

-

Calculate the EC50 value for each active compound.

-

Competitive Ligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the AhR. It measures the ability of the unlabeled test compound to compete with a radiolabeled high-affinity ligand (e.g., [3H]TCDD) for binding to the AhR in a cell lysate or with purified receptor protein.

Protocol Outline:

-

Preparation of Receptor Source:

-

Prepare a cytosolic extract from cells expressing the AhR (e.g., Hepa-1c1c7 cells) or use purified recombinant AhR protein.

-

-

Binding Reaction:

-

Incubate the receptor source with a constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite adsorption or size-exclusion chromatography.

-

-

Quantification:

-

Quantify the amount of receptor-bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the unlabeled competitor.

-

Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant), which reflects the binding affinity of the test compound.

-

Conclusion

The Aryl Hydrocarbon Receptor represents a highly attractive target for the development of novel therapeutics for a range of diseases. A thorough understanding of the structure-activity relationships of AhR agonists is fundamental to this endeavor. This guide has provided an in-depth overview of the key SAR principles, with a focus on the endogenous agonist ITE, and has detailed the experimental methodologies used to characterize AhR agonists. The continued exploration of the chemical space of AhR ligands, guided by SAR principles, will undoubtedly lead to the discovery of new and improved modulators of AhR activity with significant therapeutic potential.

References

The Discovery and Synthesis of a Potent Aryl Hydrocarbon Receptor Agonist: A Technical Guide to "AhR Agonist 2"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has emerged as a significant target in therapeutic development, particularly in the context of inflammatory and autoimmune diseases. Initially studied for its role in mediating the toxicity of environmental pollutants, the AhR is now recognized for its critical functions in regulating immune responses, maintaining skin barrier integrity, and other physiological processes. The discovery of potent and selective AhR agonists is a key focus of research aimed at harnessing the therapeutic potential of this pathway.

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a novel and potent AhR agonist, designated as "AhR agonist 2" (also referred to as Compound 12a). This compound, identified as 6-bromo-2-(4-bromophenyl)-[1][2][3]triazolo[1,5-a]pyridine , has demonstrated significant potential in preclinical models of psoriasis, a chronic inflammatory skin disease.[4] This document will detail its synthesis, biological activity, and the experimental protocols used for its characterization.

Discovery of this compound (Compound 12a)

This compound was discovered through a focused drug discovery program aimed at identifying novel small molecules with potent AhR activation properties for the treatment of psoriasis.[4] The development of this compound was based on a triazolopyridine scaffold, which was systematically modified to optimize its activity as an AhR agonist. Structure-activity relationship (SAR) studies led to the identification of Compound 12a as the most active derivative within the series.

Quantitative Biological Data

The biological activity of this compound was characterized through a series of in vitro and in vivo assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Assay System | Reference |

| AhR Agonist Activity (EC₅₀) | 0.03 nM | Luciferase Reporter Assay in HaCaT cells | |

| Chemical Name | 6-bromo-2-(4-bromophenyl)-triazolo[1,5-a]pyridine | - | |

| Molecular Formula | C₁₃H₈Br₂N₄ | - | |

| Molecular Weight | 392.04 g/mol | - | |

| CAS Number | 2975270-19-8 | - |

Synthesis of this compound (Compound 12a)

The synthesis of 6-bromo-2-(4-bromophenyl)-triazolo[1,5-a]pyridine is a multi-step process. While the specific details of the synthesis are proprietary to the discovering entity, a general synthetic route for related triazolopyridine derivatives involves the cyclization of a substituted aminopyridine with an appropriate reagent. A plausible synthetic scheme is outlined below.

General Synthetic Workflow for Triazolopyridine Derivatives

References

In Vitro Characterization of AhR Agonist 2: A Technical Guide

This technical guide provides a comprehensive overview of the essential in vitro assays and methodologies for the characterization of a novel Aryl Hydrocarbon Receptor (AhR) agonist, herein referred to as "AhR Agonist 2." The guide is intended for researchers, scientists, and drug development professionals engaged in the study of AhR signaling and the development of new chemical entities targeting this receptor.

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in mediating cellular responses to a wide array of environmental compounds and endogenous molecules.[1][2][3] The activation of AhR is implicated in diverse physiological and pathological processes, including immune modulation, cancer, and metabolic diseases, making it a significant target for therapeutic intervention.[1][4]

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The classical AhR signaling pathway is initiated by the binding of an agonist to the receptor in the cytoplasm. In its inactive state, AhR is part of a protein complex that includes heat shock protein 90 (HSP90). Upon ligand binding, the AhR undergoes a conformational change, leading to its translocation into the nucleus. In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. This binding event initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1, which are involved in xenobiotic metabolism.

References

- 1. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators [escholarship.org]

- 2. What are AHR agonists and how do they work? [synapse.patsnap.com]

- 3. What are AHR agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]

The Cellular Effects of AhR Agonist 2: A Technical Guide

Introduction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a variety of environmental and endogenous signals. Its activation influences a wide array of physiological and pathological processes, including immune modulation, cell differentiation, and the metabolism of xenobiotics. Recently, a potent synthetic agonist, designated as AhR agonist 2 (also known as Compound 12a), has garnered significant attention for its therapeutic potential, particularly in the context of inflammatory skin disorders like psoriasis. This technical guide provides an in-depth overview of the cellular effects of this compound, detailing its mechanism of action, impact on gene expression and cell viability, and the experimental protocols utilized for its characterization.

Core Cellular Effects of this compound (Compound 12a)

This compound is a triazolopyridine derivative identified as a highly potent activator of the Aryl Hydrocarbon Receptor, with a reported EC50 of 0.03 nM.[1] Its primary mechanism of action involves binding to the cytosolic AhR, leading to a cascade of molecular events that culminate in the modulation of target gene expression. The principal cellular effects observed upon treatment with this compound include the rapid nuclear translocation of AhR, the subsequent transcription of downstream genes, and the promotion of skin barrier repair.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the cellular effects of this compound. It is important to note that detailed quantitative data from the primary study by Tian et al. (2022) were not fully accessible; therefore, some values are based on the available abstracts and general knowledge of AhR agonism, and are denoted accordingly.

Table 1: Potency and Cytotoxicity of this compound

| Parameter | Cell Line | Value | Reference |

| AhR Activation (EC50) | Not Specified | 0.03 nM | [1] |

| Cytotoxicity (IC50) | BEAS-2B | > 300 µM | MedChemExpress Data |

| HEK-293T | > 300 µM | MedChemExpress Data | |

| HUVEC | > 300 µM | MedChemExpress Data |

Table 2: Gene Expression Modulation by this compound in Human Keratinocytes (HaCaT cells)

| Target Gene | Function | Fold Change (mRNA) | Reference |

| CYP1A1 | Xenobiotic metabolism, AhR pathway activation marker | Significant upregulation (exact fold change not available) | [1] |

| Filaggrin (FLG) | Skin barrier protein | Upregulation (exact fold change not available) | [1] |

| Loricrin (LOR) | Skin barrier protein | Upregulation (exact fold change not available) |

Signaling Pathways Modulated by this compound

The cellular effects of this compound are mediated through the activation of the AhR signaling pathway. This can be broadly categorized into canonical and non-canonical pathways.

Canonical AhR Signaling Pathway

Upon binding to this compound, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. A primary target and hallmark of canonical AhR activation is the upregulation of cytochrome P450 enzymes, such as CYP1A1.

Canonical AhR Signaling Pathway.

Non-Canonical AhR Signaling Pathways

Beyond the classical XRE-mediated transcription, AhR can influence other signaling pathways through protein-protein interactions, affecting a broader range of cellular processes. These non-canonical pathways are crucial for understanding the diverse immunomodulatory and tissue-specific effects of AhR agonists.

-

Crosstalk with NF-κB: The activated AhR can interact with components of the NF-κB signaling pathway, a key regulator of inflammation. This interaction can be either synergistic or antagonistic, depending on the cellular context and the specific AhR ligand.

-

Modulation of JAK/STAT Pathways: AhR activation can influence the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which are critical for cytokine signaling. This modulation can impact immune cell differentiation and function.

-

Interaction with Nrf2: The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a major regulator of the cellular antioxidant response. There is evidence of crosstalk between the AhR and Nrf2 pathways, suggesting that AhR agonists may influence cellular responses to oxidative stress.

Non-Canonical AhR Signaling Interactions.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below. These are representative protocols based on standard methodologies in the field, as the specific details from the primary literature were not fully available.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound.

Workflow:

MTT Cell Viability Assay Workflow.

Methodology:

-

Cell Seeding: Plate cells (e.g., HaCaT, BEAS-2B, HEK-293T) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 300 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.

AhR Activation Assay (Luciferase Reporter Gene Assay)

This assay quantifies the ability of this compound to activate the AhR signaling pathway.

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HepG2 or HaCaT) with a luciferase reporter plasmid containing XRE sequences and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Seeding: Plate the transfected cells in a 96-well plate.

-

Treatment: Treat the cells with different concentrations of this compound.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results are typically expressed as fold induction over the vehicle control. The EC50 value is calculated from the dose-response curve.

AhR Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of AhR from the cytoplasm to the nucleus upon activation by this compound.

Methodology:

-

Cell Culture: Grow cells (e.g., HaCaT) on glass coverslips.

-

Treatment: Treat the cells with this compound (e.g., at its EC50 concentration) for a short period (e.g., 1-2 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody against AhR, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with a DNA dye such as DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope. Nuclear translocation is confirmed by the co-localization of the AhR signal with the nuclear stain.

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

This method is used to quantify the changes in the mRNA levels of AhR target genes.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells (e.g., HaCaT) with this compound. After the desired incubation time, extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using gene-specific primers for target genes (e.g., CYP1A1, FLG, LOR) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results are expressed as fold change compared to the vehicle-treated control.

Conclusion

This compound (Compound 12a) is a potent activator of the Aryl Hydrocarbon Receptor with promising therapeutic potential, particularly for skin disorders such as psoriasis. Its cellular effects are primarily mediated through the canonical AhR signaling pathway, leading to the transcriptional regulation of genes involved in xenobiotic metabolism and skin barrier function. The low cytotoxicity of this compound further enhances its profile as a potential therapeutic agent. Further research, including access to detailed quantitative data and specific experimental conditions from primary studies, will be crucial for a complete understanding of its cellular and molecular mechanisms and for advancing its development as a clinical candidate.

References

The Role of Aryl Hydrocarbon Receptor (AhR) Agonists in Immunomodulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has emerged from its toxicological roots to become a pivotal regulator of the immune system.[1][2] It functions as a critical environmental sensor, integrating signals from a diverse array of small molecules—derived from diet, microbiota, host metabolism, and environmental sources—to shape both innate and adaptive immunity.[1][2][3] Activation of AhR by its agonists can lead to profoundly different immunological outcomes, ranging from pro-inflammatory responses to immune suppression and tolerance. This dichotomy depends on the specific ligand, the cellular context, and the surrounding microenvironment. This technical guide provides an in-depth exploration of the mechanisms by which AhR agonists modulate immune cell function, with a focus on dendritic cells, T cells, and macrophages. We detail the canonical and non-canonical AhR signaling pathways, present quantitative data on the effects of key agonists, provide standardized experimental protocols for studying these interactions, and visualize the core pathways to facilitate a deeper understanding of AhR as a therapeutic target for inflammatory and autoimmune diseases.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a member of the Per-Arnt-Sim (PAS) family of transcription factors. In its inactive state, AhR resides in the cytoplasm within a multiprotein complex that includes Heat Shock Protein 90 (HSP90), AhR-Interacting Protein (AIP, also known as XAP2), p23, and the proto-oncogene tyrosine-protein kinase Src (c-Src).

Canonical (Genomic) Signaling

The most well-characterized mechanism of AhR action is the canonical, or genomic, signaling pathway.

-

Ligand Binding: The pathway is initiated when an agonist binds to the PAS-B domain of the AhR.

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, exposing a nuclear localization signal. The complex then translocates from the cytoplasm into the nucleus.

-

Dimerization and DNA Binding: Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR/ARNT complex functions as a transcription factor.

-

Gene Transcription: The AhR/ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes. This binding initiates the transcription of a wide array of genes, including metabolic enzymes like Cytochrome P450 family members (e.g., CYP1A1, CYP1B1) and the AhR Repressor (AHRR), which creates a negative feedback loop by competing with AhR for ARNT binding.

Non-Canonical (Non-Genomic) Signaling

In addition to its role as a transcription factor, AhR can also mediate biological effects through non-canonical pathways that do not require XRE binding. These can involve direct protein-protein interactions with other signaling molecules and transcription factors, such as NF-κB and the estrogen receptor, thereby modulating their activity. Furthermore, upon ligand binding and dissociation of the cytoplasmic complex, the released c-Src kinase can phosphorylate various downstream targets. AhR itself can also function as part of an E3 ubiquitin ligase complex, targeting other proteins for degradation.

Immunomodulation by AhR Agonists

A diverse array of compounds can act as AhR agonists, broadly classified as exogenous or endogenous. A key example of a non-toxic, endogenous agonist with therapeutic potential is 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) . ITE is thought to be formed from tryptophan metabolism and has been shown to suppress inflammation in models of colitis and exert anti-cancer activity by acting on both T cells and dendritic cells. Its effects are often contrasted with the prototypical exogenous agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), and other endogenous ligands like 6-formylindolo[3,2-b]carbazole (FICZ).

Role in Dendritic Cell (DC) Function

Dendritic cells are central to initiating and shaping T-cell responses. AhR activation profoundly impacts DC differentiation and function, though the outcomes can be ligand-specific.

-

TCDD Exposure: Treatment of bone marrow-derived dendritic cells (BMDCs) with TCDD has been shown to increase the expression of MHC-II and the co-stimulatory molecule CD86, while also increasing the production of pro-inflammatory cytokines like IL-6 and TNFα.

-

ITE Exposure: In contrast, stimulating DCs with ITE tends to promote a more tolerogenic phenotype. ITE has been found to decrease the expression of MHC-II and co-stimulatory molecules and reduce the production of cytokines that polarize T cells towards Th1 and Th17 lineages. ITE can also induce DCs to produce retinoic acid, which promotes the generation of regulatory T cells (Tregs).

-

IDO Induction: A key mechanism for AhR-mediated immune tolerance is the induction of the enzyme Indoleamine 2,3-dioxygenase (IDO). IDO catabolizes tryptophan into kynurenine, which is itself an AhR agonist. This creates a positive feedback loop that promotes a tolerogenic DC phenotype and boosts the differentiation of FoxP3+ Tregs.

Table 1: Quantitative Effects of AhR Agonists on Dendritic Cell Phenotype and Cytokine Production

| Agonist | Cell Type | Change in Surface Marker | Change in Cytokine Production | Reference |

|---|---|---|---|---|

| TCDD | Murine BMDCs | ▲ MHC-II, ▲ CD86, ▼ CD11c | ▲ IL-6, ▲ TNF-α | |

| ITE | Murine Splenic DCs | ▼ MHC-II, ▼ Co-stimulatory molecules | ▼ Th1 & Th17 polarizing cytokines | |

| FICZ | Human VitD3-tolDCs | ▼ CD83, ▼ CD86 | ▼ IL-6, ▼ IL-12p70 | |

| Benzo(a)pyrene (BP) | Human mo-DCs | ▼ CD83 | ▼ IL-12p70, ▼ IL-23 |

| Indoxyl 3-sulfate (I3S) | Human mo-DCs | No significant change | ▲ IL-10 | |

▲ Indicates an increase; ▼ Indicates a decrease.

Role in T Cell Differentiation

AhR signaling is a master regulator of the crucial balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs). This balance is critical for immune homeostasis, and its disruption is implicated in many autoimmune diseases.

-

Promotion of Tregs: Agonists like TCDD and ITE are known to promote the differentiation of Foxp3+ Tregs. AhR activation can enhance IL-2 production by CD4+ T cells, which is an early step in the differentiation of Type 1 Regulatory T (Tr1) cells. These AhR-induced Tr1 cells show enhanced migration to mucosal surfaces like the gut.

-

Promotion of Th17 Cells: In contrast, the endogenous ligand FICZ has been shown to enhance Th17 cell development and can exacerbate disease in models of autoimmunity like experimental autoimmune encephalomyelitis (EAE).

-

Ligand-Dependent Effects: The reason for these divergent outcomes is thought to be related to the binding affinity and metabolic stability of the ligands. High-affinity, stable ligands like TCDD may favor a sustained, low-level AhR activation that promotes a regulatory phenotype, whereas transient, high-level activation by ligands like FICZ may drive a pro-inflammatory Th17 response.

Table 2: Quantitative Effects of AhR Agonists on T Cell Populations

| Agonist | Model System | Effect on T Cell Population | Change in Cytokine Production | Reference |

|---|---|---|---|---|

| TCDD | Murine DSS Colitis | ▼ Th17 differentiation | ▼ IL-17, ▼ IFN-γ | |

| FICZ | Murine EAE Model | ▲ Th17 differentiation | Not specified | |

| FICZ | Murine Asthma Model | ▼ Th2 differentiation | ▼ IL-4, ▼ IL-5, ▼ IL-13 | |

| ITE | Murine Colitis Model | Suppresses gut inflammation | Not specified | |

| Kynurenine | In vitro | ▲ Foxp3+ Treg differentiation | Not specified |

| NOR | Rat Arthritis Model | ▲ Treg differentiation | Not specified | |

▲ Indicates an increase/promotion; ▼ Indicates a decrease/suppression.

Experimental Protocols

Protocol: In Vitro Generation and Treatment of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

Objective: To assess the effect of AhR agonists on the differentiation and maturation of inflammatory DCs.

Materials:

-

Bone marrow cells from C57Bl/6 mice.

-

Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin).

-

Recombinant murine GM-CSF (20 ng/mL).

-

AhR agonists (e.g., ITE, TCDD, FICZ) dissolved in DMSO.

-

Vehicle control (DMSO).

-

LPS (100 ng/mL) for maturation.

-

Fluorescently-labeled antibodies for flow cytometry (anti-CD11c, -MHC-II, -CD86).

-

ELISA kits for cytokine quantification (IL-6, IL-12, TNF-α).

Methodology:

-

BMDC Generation: Harvest bone marrow from the femurs and tibias of mice. Culture 1-2 x 10^6 cells/mL in complete RPMI supplemented with 20 ng/mL GM-CSF.

-

Agonist Treatment: On Day 0 of culture, add the AhR agonist (e.g., ITE at 100 nM) or vehicle control (DMSO) to the culture medium.

-

Cell Culture: Culture the cells for 7 days at 37°C, 5% CO2. On Day 3, gently swirl the plates, aspirate half the media, and replace with fresh media containing GM-CSF and the respective AhR agonist/vehicle.

-

Maturation: On Day 7, harvest the non-adherent cells (immature BMDCs). Re-plate the cells and stimulate with LPS (100 ng/mL) for 24 hours to induce maturation.

-

Analysis:

-

Flow Cytometry: Harvest the mature BMDCs and stain with fluorescently-labeled antibodies against CD11c, MHC-II, and CD86. Analyze the expression levels on CD11c+ gated cells.

-

Cytokine Measurement: Collect the culture supernatants after the 24-hour LPS stimulation. Quantify the concentration of IL-6, IL-12, and TNF-α using commercial ELISA kits according to the manufacturer's instructions.

-

(Protocol adapted from descriptions in)

Protocol: AhR Reporter Gene Assay

Objective: To quantify the AhR agonistic activity of a test compound.

Materials:

-

A human (e.g., HepG2) or mouse (e.g., H1G1.1c3) cell line stably or transiently transfected with a reporter plasmid. The plasmid should contain multiple XRE sequences upstream of a reporter gene (e.g., firefly luciferase).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds and known AhR agonists/antagonists.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Methodology:

-

Cell Plating: Plate the reporter cells in a 96-well flat-bottom plate and allow them to adhere overnight.

-

(For transient transfection): Transfect cells with the XRE-luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent. Allow 24 hours for gene expression.

-

Compound Treatment: Treat the cells in duplicate or triplicate with various concentrations of the test compound. Include a vehicle control, a positive control (e.g., TCDD at 1 nM), and a negative control.

-

Incubation: Incubate the cells for 24 hours at 37°C, 5% CO2.

-

Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer, following the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the fold induction of reporter activity relative to the vehicle control.

(Protocol adapted from descriptions in)

Conclusion and Future Directions

The Aryl Hydrocarbon Receptor is a highly druggable target that sits at the crossroads of environmental sensing and immune regulation. AhR agonists, particularly endogenous, non-toxic molecules like ITE and various tryptophan metabolites, hold significant therapeutic promise. By selectively promoting tolerogenic dendritic cells and regulatory T cells, these compounds could be developed into novel treatments for a range of autoimmune and inflammatory disorders, including inflammatory bowel disease, multiple sclerosis, and psoriasis.

However, the ligand- and context-dependent nature of AhR signaling presents both an opportunity and a challenge. Future research must focus on elucidating the precise molecular switches that determine whether AhR activation leads to an inflammatory or a regulatory outcome. A deeper understanding of ligand pharmacokinetics, target tissue distribution, and interactions with other signaling pathways will be critical for designing selective AhR modulators with predictable and beneficial immunomodulatory effects. The continued development of robust in vitro and in vivo models, guided by the protocols outlined herein, will be essential to fully harness the therapeutic potential of the AhR signaling pathway.

References

- 1. Regulation of the immune response by the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting AhR as a Novel Therapeutic Modality against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Modulation of Cytokine Expression by Aryl Hydrocarbon Receptor (AhR) Agonist 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has emerged as a critical regulator of the immune system. Initially studied for its role in mediating the toxic effects of environmental pollutants, recent research has unveiled its profound influence on immune cell differentiation and function, largely through the modulation of cytokine expression. A diverse array of molecules, collectively referred to as "AhR agonist 2" for the purpose of this guide, encompassing both synthetic and naturally occurring compounds, can activate the AhR and subsequently orchestrate a complex network of signaling events that dictate the cytokine milieu. This technical guide provides an in-depth overview of the impact of this compound on cytokine expression, offering quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to empower researchers in their exploration of AhR-targeted therapeutics.

Data Presentation: Quantitative Effects of this compound on Cytokine Expression

The following tables summarize the quantitative effects of various AhR agonists on cytokine production in different immune cell populations. These data highlight the context-dependent nature of AhR activation, where the specific agonist, cell type, and stimulus determine the resulting cytokine profile.

| AhR Agonist | Cell Type | Stimulus | Cytokine | Change in Expression | Reference |

| FICZ (100 nmol/L) | Human CD4+ T cells | anti-CD3/CD28 + rIL-23 | IL-22 | Increased | [1] |

| FICZ (100 nmol/L) | Human CD4+ T cells | anti-CD3/CD28 + rIL-23 | IL-17 | Decreased | [1] |

| FICZ (100 nmol/L) | Human CD4+ T cells | anti-CD3/CD28 + rIL-23 | IFN-γ | Decreased | [1] |

| ITE (100 nmol/L) | Human CD4+ T cells | anti-CD3/CD28 + rIL-23 | IL-22 | Increased | [1] |

| ITE (100 nmol/L) | Human CD4+ T cells | anti-CD3/CD28 + rIL-23 | IL-17 | Decreased | [1] |

| ITE (100 nmol/L) | Human CD4+ T cells | anti-CD3/CD28 + rIL-23 | IFN-γ | Decreased | |

| TCDD (10 nM) | Human CD4+ T cells | CD3/CD28 crosslinking + IL-23 | IL-22 | Upregulated | |

| TCDD (10 nM) | Human CD4+ T cells | CD3/CD28 crosslinking + IL-23 | IL-17A | Downregulated | |

| I3C | Murine BMDCs | LPS (1 µg/ml) | IL-1β | Decreased from 1506 to 1040 pg/ml | |

| I3C | Murine BMDCs | LPS (1 µg/ml) | IL-6 | Decreased from 60 to 32 ng/ml | |

| I3C | Murine BMDCs | LPS (1 µg/ml) | IL-12 | Decreased from 628 to 525 pg/ml | |

| IO | Murine BMDCs | LPS (1 µg/ml) | IL-1β | Decreased from 1506 to 941 pg/ml | |

| IO | Murine BMDCs | LPS (1 µg/ml) | IL-6 | Decreased from 60 to 40 ng/ml | |

| IO | Murine BMDCs | LPS (1 µg/ml) | IL-12 | Decreased from 628 to 204 pg/ml | |

| TCDD | Murine Bone Marrow Stromal Cells | LPS | IL-6 | Suppressed by up to 88% | |

| DMBA | Murine Bone Marrow Stromal Cells | LPS | IL-6 | Suppressed by up to 65% | |

| IAld | Human Macrophages | LPS (100 ng/mL) | TNF-α | Significantly reduced (mRNA) | |

| I3AA | Human Macrophages | LPS (100 ng/mL) | TNF-α | Significantly reduced (mRNA) | |

| TCDD (32-fold at 48h) | Murine Bone Marrow-Derived Macrophages | - | IL-22 | Increased (mRNA) | |

| TCDD + LPS | Murine Bone Marrow-Derived Macrophages | LPS | IL-22 | Synergistically induced |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Isolation and Culture of Human CD4+ T Cells

Objective: To isolate primary human CD4+ T cells from peripheral blood for subsequent in vitro culture and treatment with AhR agonists.

Materials:

-

Heparinized whole blood

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

-

CD4+ T cell isolation kit (e.g., magnetic-activated cell sorting [MACS] or fluorescence-activated cell sorting [FACS])

-

Recombinant human IL-2

Protocol:

-

Dilute heparinized whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the peripheral blood mononuclear cell (PBMC) layer at the plasma-Ficoll interface.

-

Wash the PBMCs three times with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet and count the cells.

-

Isolate CD4+ T cells from the PBMC suspension using a commercial CD4+ T cell isolation kit according to the manufacturer's instructions.

-

Assess the purity of the isolated CD4+ T cells by flow cytometry.

-

Culture the purified CD4+ T cells in complete RPMI-1640 medium supplemented with recombinant human IL-2 (e.g., 20 U/mL).

Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

Objective: To generate immature dendritic cells from mouse bone marrow for in vitro studies on the effects of AhR agonists.

Materials:

-

Femurs and tibias from mice

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol

-

Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant murine Interleukin-4 (IL-4)

-

70 µm cell strainer

Protocol:

-

Euthanize a mouse and sterilize the hind legs with 70% ethanol.

-

Aseptically remove the femurs and tibias and place them in sterile PBS.

-

Cut the ends of the bones and flush the bone marrow with complete RPMI-1640 medium using a syringe and needle.

-

Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

-

Centrifuge the cells at 300 x g for 10 minutes and resuspend the pellet in complete RPMI-1640 medium.

-

Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 20 ng/mL of recombinant murine GM-CSF and 10 ng/mL of recombinant murine IL-4.

-

On day 3, gently remove half of the medium and replace it with fresh medium containing GM-CSF and IL-4.

-

On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are predominantly immature BMDCs.

In Vitro Treatment with this compound and Cytokine Measurement

Objective: To treat cultured immune cells with AhR agonists and measure the resulting changes in cytokine production.

Materials:

-

Cultured immune cells (e.g., CD4+ T cells, BMDCs)

-

This compound (e.g., FICZ, TCDD, ITE) dissolved in a suitable solvent (e.g., DMSO)

-

Cell culture medium

-

Stimulating agents (e.g., anti-CD3/CD28 antibodies, LPS)

-

ELISA kit for the cytokine of interest (e.g., IL-22, IL-17, IL-6, TNF-α, IL-10)

-

96-well ELISA plates

-

Plate reader

Protocol:

-

Plate the immune cells at the desired density in a multi-well plate.

-

Pre-treat the cells with various concentrations of the this compound or vehicle control (DMSO) for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate agent (e.g., anti-CD3/CD28 antibodies for T cells, LPS for BMDCs) in the continued presence of the AhR agonist.

-

Incubate the cells for a designated time (e.g., 24-72 hours) to allow for cytokine production.

-

Collect the cell culture supernatants by centrifugation to remove cells and debris.

-

Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatants to quantify the concentration of the target cytokine, following the manufacturer's protocol for the specific ELISA kit.

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and a stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression

Objective: To measure the mRNA expression levels of cytokine genes in response to this compound treatment.

Materials:

-

Treated cells

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for the cytokine of interest and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Protocol:

-

Harvest the treated cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and gene-specific primers for the target cytokine and a housekeeping gene.

-

Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling protocol.

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control group.

Western Blotting for Signaling Pathway Analysis

Objective: To analyze the activation of key proteins in the AhR signaling pathway.

Materials:

-

Treated cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against proteins of interest (e.g., AhR, ARNT, phospho-STAT3, NF-κB p65)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Harvest the treated cells and lyse them in lysis buffer on ice.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows described in this guide.

Caption: Canonical AhR Signaling Pathway.

Caption: Non-Canonical AhR Signaling Pathways.

Caption: General Experimental Workflow.

Conclusion

The activation of the Aryl Hydrocarbon Receptor by a diverse range of agonists presents a compelling avenue for therapeutic intervention in a multitude of immune-mediated diseases. The ability of "this compound" to finely tune the expression of key cytokines underscores its potential to rebalance aberrant immune responses. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental methodologies, and visual aids to facilitate further investigation into the intricate role of AhR in immunomodulation. A thorough understanding of the context-dependent effects of AhR agonists on cytokine networks will be paramount in the successful development of novel and targeted immunotherapies.

References

The Influence of AhR Agonist ITE on T Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in regulating immune responses. As a sensor of environmental and endogenous signals, AhR activation can significantly influence the differentiation of CD4+ T helper (Th) cells, thereby shaping the nature of an immune response. This technical guide focuses on the effects of a specific, non-toxic endogenous AhR agonist, 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), on T cell differentiation. ITE has garnered significant interest for its immunomodulatory properties, particularly its ability to promote regulatory T cell (Treg) development while suppressing pro-inflammatory Th17 cell differentiation, making it a potential therapeutic agent for autoimmune diseases.[1][2] This document provides a comprehensive overview of the effects of ITE, detailed experimental protocols, and a summary of quantitative data to facilitate further research and drug development in this area.

Core Principles: AhR Signaling in T Cells

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as ITE, to the cytosolic AhR complex. This complex also includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. Ligand binding induces a conformational change, leading to the translocation of the complex into the nucleus. In the nucleus, AhR dissociates from its chaperone proteins and heterodimerizes with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[3]

The downstream effects of AhR activation on T cell differentiation are multifaceted and context-dependent. Key mechanisms include:

-

Modulation of Transcription Factor Expression: AhR activation can influence the expression of lineage-defining transcription factors. For instance, ITE has been shown to promote the expression of Foxp3, the master regulator of Treg cells, while inhibiting the expression of RORγt, the key transcription factor for Th17 cells.[4][5]

-

Interaction with Other Signaling Pathways: The AhR signaling pathway cross-talks with other crucial pathways involved in T cell differentiation, such as the STAT signaling pathway. AhR can interact with STAT1, which is involved in Th1 differentiation, and STAT5, which is important for Treg development.

-

Regulation of Cytokine Production: AhR activation directly impacts the cytokine profile of differentiating T cells. Treatment with ITE has been shown to increase the production of the anti-inflammatory cytokine IL-10, while decreasing the secretion of the pro-inflammatory cytokine IL-17.

Data Presentation: Quantitative Effects of ITE on T Cell Differentiation

The following tables summarize the quantitative data from various studies on the effects of ITE on T cell differentiation, as determined by flow cytometry and ELISA.

| Parameter | Cell Type | Treatment Condition | Result | Fold Change/Percentage | Reference |

| Treg Cell Percentage | Naive CD4+ T cells | ITE (in vitro) | Increased Foxp3+ cells | Data not specified | |

| Th17 Cell Percentage | Naive CD4+ T cells | ITE (in vivo, EAU model) | Decreased IL-17 expressing cells | Data not specified | |

| Th1 Cell Percentage | Naive CD4+ T cells | ITE (in vivo, EAU model) | Decreased IFN-γ expressing cells | Data not specified | |

| Foxp3 Expression | Naive CD4+ T cells | ITE (in vitro) | Upregulated | Data not specified | |

| RORγt Expression | Naive CD4+ T cells | Th17 polarizing conditions | Downregulated by AhR activation | Data not specified |

| Cytokine | Cell Type | Treatment Condition | Assay | Result | Concentration/Fold Change | Reference |

| IL-10 | CD4+ T cells | ITE (in vivo, colitis model) | ELISA | Increased | Data not specified | |

| IL-17A | CD4+ T cells | ITE (in vivo, EAU model) | ELISA | Decreased | Data not specified | |

| IFN-γ | CD4+ T cells | ITE (in vivo, EAU model) | ELISA | Decreased | Data not specified | |

| IL-17 | Macrophages | IL-10 deficient vs. Wild Type | ELISA | Significantly higher in IL-10 deficient | ~18.5% in IL-10-/- vs ~10.2% in WT | |

| IL-22 | Th17 cells | IL-10 deficient vs. Wild Type | ELISA | Elevated in IL-10 deficient | Data not specified |

Experimental Protocols

Isolation of Naïve CD4+ T Cells from Mouse Spleen and Lymph Nodes

This protocol describes the isolation of naïve CD4+ T cells, which are the precursors for in vitro differentiation assays.

Materials:

-

Mouse spleen and lymph nodes

-

RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

ACK lysis buffer

-

FACS buffer (PBS with 2% FBS)

-

Naïve CD4+ T Cell Isolation Kit (e.g., from Miltenyi Biotec)

-

Magnetic cell separator (e.g., MACS)

Procedure:

-

Aseptically harvest spleens and lymph nodes from mice and place them in a petri dish containing RPMI medium.

-

Mechanically disrupt the tissues to generate a single-cell suspension.

-

Filter the cell suspension through a 70 µm cell strainer to remove debris.

-

Centrifuge the cells, discard the supernatant, and resuspend the pellet in ACK lysis buffer to lyse red blood cells.

-

Wash the cells with RPMI medium and resuspend in FACS buffer.

-

Isolate naïve CD4+ T cells using a negative selection kit according to the manufacturer's instructions. This typically involves labeling non-naïve CD4+ T cells with a cocktail of biotinylated antibodies and subsequent depletion using anti-biotin magnetic beads.

-

The purity of the isolated naïve CD4+ T cells (CD4+CD62L+CD44-) should be assessed by flow cytometry.

In Vitro T Cell Differentiation Assay with ITE

This protocol outlines the procedure for differentiating naïve CD4+ T cells into Treg and Th17 lineages in the presence or absence of ITE.

Materials:

-

Isolated naïve CD4+ T cells

-

24-well tissue culture plates

-

Anti-CD3ε and anti-CD28 antibodies

-

Recombinant murine IL-2, TGF-β1, IL-6

-

ITE (2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester)

-

DMSO (vehicle control)

-

Complete RPMI 1640 medium

Procedure:

-

Coat the wells of a 24-well plate with anti-CD3ε antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

Wash the wells with sterile PBS before seeding the cells.

-

Seed naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI medium.

-

Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all wells.

-

For Treg differentiation: Add recombinant human TGF-β1 (e.g., 5 ng/mL) and recombinant human IL-2 (e.g., 20 U/mL).

-

For Th17 differentiation: Add recombinant human TGF-β1 (e.g., 2 ng/mL) and recombinant murine IL-6 (e.g., 20 ng/mL).

-

Add ITE (dissolved in DMSO) to the desired final concentration to the treatment wells. Add an equivalent volume of DMSO to the vehicle control wells.

-

Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

After incubation, cells and supernatants can be harvested for analysis.

Flow Cytometry Analysis of T Cell Subsets

This protocol describes the staining procedure for identifying Treg (CD4+Foxp3+) and Th17 (CD4+IL-17A+) cells by flow cytometry.

Materials:

-

Differentiated T cells

-

FACS buffer

-

Cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin)

-

Fluorochrome-conjugated antibodies against CD4, Foxp3, and IL-17A

-

Fixation/Permeabilization buffer (e.g., from a Foxp3 staining buffer set)

Procedure:

-

For intracellular cytokine staining (IL-17A), restimulate the cells for 4-6 hours with a cell stimulation cocktail in the last few hours of culture.

-

Harvest the cells and wash with FACS buffer.

-

Perform surface staining by incubating the cells with an anti-CD4 antibody.

-